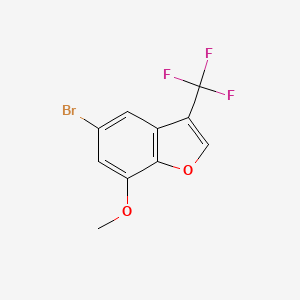

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine, methoxy, and trifluoromethyl substituents on the benzofuran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzofuran precursor, followed by methoxylation and trifluoromethylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Development

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran serves as a building block for the synthesis of various benzofuran derivatives. These derivatives have been synthesized for their potential biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. A study highlighted that certain benzofuran analogues showed potent inhibitory effects on GSK-3β, a target implicated in cancer progression .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MiaPaCa-2 | <100 |

| Related compound A | BXPC-3 | <50 |

| Related compound B | HupT3 | <30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. For example, certain synthesized benzofurans exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding those of standard antibiotics .

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action of this compound is crucial for its application in drug discovery. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the benzofuran ring can enhance potency and selectivity against target proteins like GSK-3β and CDK-2 .

Table: Structure-Activity Relationships

| Substituent Position | Modification | Effect on Potency |

|---|---|---|

| 6-position | Hydroxymethyl | Increased potency by 10-fold |

| 7-position | Methoxy | Moderate potency enhancement |

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment. Its derivatives are being explored for use in treating neurodegenerative diseases due to their ability to inhibit amyloid aggregation in proteins like transthyretin (TTR), which is linked to conditions such as familial amyloid polyneuropathy .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Case Study 1 : In a pharmacological study, a derivative of this compound was shown to reduce tumor size in a mouse model of pancreatic cancer when administered at low doses .

- Case Study 2 : Another study focused on its antimicrobial properties demonstrated that a series of synthesized benzofurans effectively inhibited bacterial growth in vitro, suggesting their potential as novel antibiotics .

Wirkmechanismus

The mechanism of action of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-7-methoxybenzofuran

- 3-(Trifluoromethyl)benzofuran

- 7-Methoxybenzofuran

Uniqueness

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran is unique due to the presence of all three substituents (bromine, methoxy, and trifluoromethyl) on the benzofuran core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways, often involving palladium-catalyzed reactions to form functionalized benzofuran derivatives. The presence of bromine, methoxy, and trifluoromethyl groups significantly influences its reactivity and biological properties.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that related benzofuran compounds can inhibit the growth of various cancer cell lines, including pancreatic and colon cancer cells. The mechanism often involves the inhibition of key kinases such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MiaPaCa-2 | TBD | GSK-3β Inhibition |

| Benzofuran analog A | HT-29 | <0.01 | Tubulin Polymerization Inhibition |

| Benzofuran analog B | A549 | 0.56 | Apoptosis Induction |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases like GSK-3β, leading to reduced proliferation in cancer cells .

- Tubulin Interaction : Some benzofuran derivatives affect tubulin polymerization, which is crucial for cell division and cancer progression .

- Apoptosis Induction : Certain analogs promote apoptosis in cancerous cells, contributing to their anticancer effects.

Study on GSK-3β Inhibition

In a detailed study evaluating various benzofuran derivatives, it was found that specific substitutions on the benzofuran ring significantly enhanced GSK-3β inhibitory activity. Compounds with hydroxymethyl groups exhibited improved potency compared to their unsubstituted counterparts .

Cytotoxicity Evaluation

A comprehensive cytotoxicity evaluation against multiple cancer cell lines demonstrated that this compound has the potential to inhibit cell growth effectively. The compound's structure allows for interaction with cellular targets that are critical in cancer biology, making it a candidate for further development .

Eigenschaften

IUPAC Name |

5-bromo-7-methoxy-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c1-15-8-3-5(11)2-6-7(10(12,13)14)4-16-9(6)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUDGJJGQBBZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.